molecular formula C7H7BrN2O B1290726 6-Bromo-N-methylnicotinamide CAS No. 869640-48-2

6-Bromo-N-methylnicotinamide

Cat. No.: B1290726
CAS No.: 869640-48-2
M. Wt: 215.05 g/mol
InChI Key: JHFJFJHQZAIQLE-UHFFFAOYSA-N
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Description

6-Bromo-N-methylnicotinamide is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of nicotinamide, featuring a bromine atom at the 6th position of the pyridine ring and a methyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylnicotinamide is not fully understood. it is believed to interact with nicotinamide-related pathways. The bromine atom may facilitate interactions with specific proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    6-Bromo-N-methoxy-N-methylnicotinamide: This compound has a methoxy group instead of a hydrogen atom on the nitrogen of the carboxamide group.

    N-methylnicotinamide: Lacks the bromine atom at the 6th position.

    6-Bromo-N-methylpyridine-3-carboxamide: Similar structure but different functional groups

Uniqueness: 6-Bromo-N-methylnicotinamide is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual modification can lead to distinct interactions with biological targets and different chemical properties compared to its analogs .

Biological Activity

6-Bromo-N-methylnicotinamide (Br-NMN) is a derivative of nicotinamide, a form of vitamin B3, known for its various biological activities. This compound features a bromine atom at the 6-position and a methyl group attached to the nitrogen atom, which may influence its biochemical properties and interactions with biological targets. The following sections detail its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₈H₈BrN₂O
  • Molecular Weight : 214.06 g/mol
  • Structural Characteristics : The presence of the bromine substituent enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is believed to involve:

  • Molecular Targets : Interaction with enzymes or receptors that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor.
  • Signaling Pathways : Modulation of pathways related to cell growth, apoptosis, and metabolic regulation.

Biological Activities

Research indicates that Br-NMN exhibits several biological properties:

Antimicrobial Activity

Br-NMN has shown potential antimicrobial effects, particularly against mycobacterial strains. The halogen substituents may enhance its binding affinity to microbial targets, leading to increased efficacy in therapeutic applications.

Antiparasitic Activity

Studies have explored the antiparasitic properties of Br-NMN. For instance, modifications in similar compounds have demonstrated improved activity against parasites, suggesting that Br-NMN could possess comparable effects .

Cytotoxicity and Cancer Research

The compound's structural similarity to nicotinamide suggests potential roles in cancer metabolism. Research into nicotinamide N-methyltransferase (NNMT) indicates that derivatives like Br-NMN could influence cancer cell metabolism and signaling pathways, potentially impacting tumor growth and survival .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Br-NMN exhibited significant activity against mycobacterial strains, indicating its potential as an antimicrobial agent.
Cytotoxicity Evaluation In vitro studies showed that Br-NMN could affect cell viability in cancer cell lines, warranting further investigation into its role in cancer therapy .
Metabolic Stability Research The incorporation of polar functional groups in similar compounds improved their metabolic stability and aqueous solubility, suggesting that structural modifications in Br-NMN could enhance its pharmacological profile .

Applications in Research

This compound is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new antimicrobial or anticancer agents.
  • Biochemical Studies : As a substrate analog for NAD-dependent enzymes, it may be useful in studying metabolic pathways involving NAD+ .

Properties

IUPAC Name

6-bromo-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFJFJHQZAIQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630543
Record name 6-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869640-48-2
Record name 6-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N′-Carbonyldiimidazole (480 mg, 2.96 mmol) was added to a solution of 6-bromonicotinic acid (480 mg, 2.96 mmol) in dimethylsulfoxide (2 mL) and the mixture was stirred for 24 hours. Methylamine (2M in THF, 6 mL, 12 mmol) was then added and the mixture was stirred for a further 18 hours. The reaction mixture was evaporated under reduced pressure and the residue was diluted with water (25 mL) and extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate to afford the title compound as a colourless solid in 59% yield, 300 mg.
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
480 mg
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Reaction Step One
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2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

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